N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide
Description
N-[(2Z)-4,7-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide is a benzothiazole-derived compound characterized by a planar, conjugated benzothiazolylidene core substituted with methoxy groups at the 4- and 7-positions and a methyl group at the 3-position. The pentanamide moiety is attached via a Z-configured imine bond, which confers rigidity to the structure . This compound’s design integrates electron-donating methoxy groups to modulate electronic properties and a lipophilic pentanamide chain to enhance membrane permeability, making it a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-5-6-7-12(18)16-15-17(2)13-10(19-3)8-9-11(20-4)14(13)21-15/h8-9H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBHDYWPIYLGNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N=C1N(C2=C(C=CC(=C2S1)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815118 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide typically involves the condensation of 4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-amine with pentanoic acid or its derivatives under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzothiazole ring can be reduced to form dihydrobenzothiazole derivatives.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield benzothiazole carboxylic acids, while reduction of the benzothiazole ring can produce dihydrobenzothiazole derivatives.
Scientific Research Applications
N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2.1.1. N-(4,7-Dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide
- Key Differences : Replaces the pentanamide group with a 4-fluorobenzamide moiety.
- However, the shorter benzamide chain reduces lipophilicity compared to the pentanamide derivative, affecting bioavailability .
- Spectral Data : NMR signals for the benzothiazole core (e.g., δ 3.4 ppm for CH2 in similar compounds) are conserved, but the fluorobenzamide group introduces distinct aromatic proton shifts (δ 7.5–8.2 ppm) .
2.1.2. (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide
- Key Differences : Features a phenyl-substituted dihydrothiazole ring instead of a benzothiazole.
- Impact : The absence of methoxy groups on the benzothiazole reduces electron density, altering reactivity. Crystallographic data (e.g., torsion angles: −170.98° to −178.83°) suggest tighter packing due to planar aromatic stacking, unlike the more flexible pentanamide chain in the target compound .
Functional Analogues
2.2.1. N-(4-Methoxyphenyl)pentanamide
- Key Similarities : Shares the pentanamide chain, which adheres to Lipinski’s rule of five (molecular weight <500, logP <5) for drug-likeness .
- Pharmacokinetics : The pentanamide group in both compounds enhances oral bioavailability, but the benzothiazole core in the target compound may increase polar surface area (PSA), affecting blood-brain barrier penetration .
2.2.2. Benzimidazole Derivatives (e.g., W1 in )
- Key Differences : Replaces benzothiazole with benzimidazole, introducing an additional nitrogen atom.
- Impact : The benzimidazole’s NH group enables hydrogen bonding, which is absent in the target compound’s thiazole system. This difference may explain higher antimicrobial activity in benzimidazoles but lower thermal stability compared to benzothiazoles .
Table 1: Comparative Analysis of Key Properties
Biological Activity
N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide is a synthetic compound belonging to the benzothiazole family. Its unique structure and chemical properties suggest significant biological activity, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 346.38 g/mol. The compound features a benzothiazole moiety with methoxy substitutions that enhance its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:
1. Anti-inflammatory Activity:
Similar compounds in the benzothiazole class have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). These actions are believed to involve the suppression of nuclear factor-kappa B (NF-κB) signaling pathways .
2. Anticancer Properties:
Preliminary studies indicate that this compound may inhibit cell proliferation by targeting specific enzymes involved in cancer cell growth. The exact molecular targets remain under investigation but may include kinases or other regulatory proteins associated with cell cycle progression .
3. Antimicrobial Effects:
Research has suggested potential antimicrobial properties for benzothiazole derivatives. The interaction with bacterial cell membranes or inhibition of vital metabolic pathways may be mechanisms through which this compound exerts its effects .
Research Findings
A review of the literature reveals several studies highlighting the biological activities associated with benzothiazole derivatives similar to this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
